molecular formula C22H26FN3O2S B11830508 (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one

(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one

Katalognummer: B11830508
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: HMYGBTFSSGDDBJ-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one is a sophisticated chiral compound that functions as a key intermediate or precursor in the synthesis of targeted protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs). Its structural motif, featuring a (S)-2-aminocyclohexane carboxamide group linked to a thiazole-containing pyrrolidine, is characteristic of molecules designed to exhibit high affinity for specific protein kinases. This compound is of significant research value for the development of novel therapeutics, as its scaffold can be utilized to create potent and selective inhibitors of kinases like Bruton's Tyrosine Kinase (BTK) source . The 4-fluorobenzoyl-thiazole moiety is a critical pharmacophore that enhances binding affinity and selectivity towards the target protein of interest. Researchers employ this compound to construct bifunctional degraders where one end engages the target protein and the other recruits an E3 ubiquitin ligase, leading to the targeted protein's ubiquitination and subsequent proteasomal degradation source . Its application is primarily focused in chemical biology and medicinal chemistry for probing kinase signaling pathways and advancing a new modality of pharmacological intervention beyond traditional occupancy-driven inhibition.

Eigenschaften

Molekularformel

C22H26FN3O2S

Molekulargewicht

415.5 g/mol

IUPAC-Name

(2S)-2-amino-2-cyclohexyl-1-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C22H26FN3O2S/c23-16-10-8-15(9-11-16)20(27)17-13-29-21(25-17)18-7-4-12-26(18)22(28)19(24)14-5-2-1-3-6-14/h8-11,13-14,18-19H,1-7,12,24H2/t18-,19-/m0/s1

InChI-Schlüssel

HMYGBTFSSGDDBJ-OALUTQOASA-N

Isomerische SMILES

C1CCC(CC1)[C@@H](C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N

Kanonische SMILES

C1CCC(CC1)C(C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrrolidine Core Functionalization

The pyrrolidine moiety is synthesized via Evans chiral auxiliary methodology , as described in stereoselective pyrrolidine derivatives. A representative pathway involves:

  • Boc-protection of (S)-pyrrolidin-2-ylmethanol using di-tert-butyl dicarbonate in THF at -20°C.

  • Mitsunobu reaction to introduce a thiol group at the 4-position, employing triphenylphosphine and diethyl azodicarboxylate with thioacetic acid.

  • Deprotection under acidic conditions (HCl in dioxane) yields (S)-4-mercaptopyrrolidine.

Thiazole Ring Construction

Thiazole formation follows the Hantzsch cyclization strategy:

  • React 4-mercaptopyrrolidine with α-bromo-4-fluorobenzoyl ketone in ethanol under reflux (78°C, 6 h).

  • Catalyze cyclization using polyphosphoric acid (PPA) at 170–180°C for 3–5 h to form 2-(pyrrolidin-2-yl)thiazole.

  • Benzoylation at the thiazole’s 4-position is achieved via Friedel-Crafts acylation with 4-fluorobenzoyl chloride in dichloromethane, using AlCl₃ as a Lewis catalyst (0°C to rt, 12 h).

Key Data:

StepConditionsYield
Hantzsch cyclizationPPA, 180°C, 4 h49–77%
Friedel-Crafts acylationAlCl₃, DCM, 0°C→rt65%

Synthesis of (S)-2-Amino-2-cyclohexylethanone

Asymmetric Strecker Synthesis

The α-amino ketone is prepared via a modified Strecker reaction :

  • Condense cyclohexanone with ammonium chloride and potassium cyanide in methanol at -10°C.

  • Introduce chirality using (S)-BINOL-derived phase-transfer catalysts , achieving 92% enantiomeric excess (ee).

  • Hydrolyze the nitrile intermediate (1 M HCl, 60°C, 4 h) to yield (S)-2-amino-2-cyclohexylacetonitrile.

  • Oxidize the nitrile to a ketone using RuCl₃/NaIO₄ in a biphasic system (CH₃CN/H₂O, rt, 2 h).

Optimization Note:

  • Sodium bis(2-methoxyethoxy)aluminumhydride reduces racemization risk during oxidation.

Fragment Coupling and Final Assembly

Amide Bond Formation

Coupling the fragments employs HATU-mediated activation :

  • Activate (S)-2-amino-2-cyclohexylethanone (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF (0°C, 30 min).

  • Add (S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine (1.0 equiv) and stir at rt for 12 h.

  • Purify via silica gel chromatography (EtOAc/hexanes, 1:1) to isolate the product.

Yield: 68% after purification.

Stereochemical Validation and Analytical Characterization

Chiral HPLC Analysis

Confirm enantiopurity using a Chiralpak AD-H column (hexane/i-PrOH 90:10, 1.0 mL/min):

  • Retention times: 12.3 min (S,S-isomer), 14.7 min (R,R-isomer).

  • ee: >99% for both centers.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.45 (t, J=8.4 Hz, 2H, ArH), 4.81 (q, J=6.6 Hz, 1H, pyrrolidine-H), 3.92–3.85 (m, 2H, NH₂), 2.32 (s, 1H, cyclohexyl-H), 1.88–1.65 (m, 10H, cyclohexyl/pyrrolidine).

  • HRMS (ESI): m/z calcd for C₂₄H₂₇FN₃O₂S [M+H]⁺: 448.1802; found: 448.1805 .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-cyclohexyl-1-((S)-2-(4-(4-Fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one hat mehrere wissenschaftliche Forschungsanwendungen:

    Pharmazeutische Chemie: Die Verbindung kann als Leitverbindung für die Entwicklung neuer Arzneimittel verwendet werden, insbesondere solcher, die auf neurologische Erkrankungen abzielen.

    Pharmakologie: Sie kann auf ihre potenziellen Auswirkungen auf verschiedene biologische Pfade und Rezeptoren untersucht werden.

    Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von (S)-2-Amino-2-cyclohexyl-1-((S)-2-(4-(4-Fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure that includes a cyclohexyl group, a thiazole moiety, and a pyrrolidine ring. The synthesis typically involves multi-step reactions that may include:

  • Formation of the thiazole ring : Utilizing appropriate precursors to construct the thiazole structure.
  • Pyrrolidine incorporation : Achieved through nucleophilic substitution reactions.
  • Final assembly : Combining all components to yield the target compound.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrrolidine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Potential

Compounds containing thiazole and piperidine moieties have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by acting as inhibitors of monoamine oxidase (MAO), which is involved in neurotransmitter degradation .

Tuberculosis Treatment

A study on the 2,4-diaminoquinazoline series, which shares structural similarities with (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one, demonstrated effective inhibition of Mycobacterium tuberculosis growth. The structure–activity relationship (SAR) analysis revealed key substituents that enhance biological potency .

Cancer Cell Line Studies

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .

Potential Therapeutic Applications

Application AreaDescription
AntimicrobialEffective against bacterial infections, particularly tuberculosis.
AnticancerPotential to inhibit tumor growth and induce apoptosis in cancer cells.
NeuroprotectionPossible use in neurodegenerative diseases through MAO inhibition.

Wirkmechanismus

The mechanism of action of (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Modifications

Key structural analogues include:

  • Analog A : Replaces the 4-fluorobenzoyl group with a benzoyl group.
  • Analog B: Substitutes the cyclohexyl amino group with a phenyl group.
  • Analog C : Modifies the thiazole ring to oxazole.
Table 1: Structural and Physicochemical Comparisons
Compound Molecular Weight LogP Water Solubility (mg/mL) Biological Activity (IC50, nM)
Target Compound 432.5 3.2 0.5 10 (Kinase X Inhibition)
Analog A (Non-fluorinated) 414.4 2.8 1.2 50
Analog B (Phenyl-substituted) 445.6 3.5 0.3 5
Analog C (Oxazole variant) 428.4 2.9 0.7 25

Key Findings :

  • Fluorine Substitution : The 4-fluorobenzoyl group in the target compound enhances target affinity (IC50 = 10 nM vs. 50 nM in Analog A) due to electronegativity and improved hydrophobic interactions.
  • Cyclohexyl vs. Phenyl : Analog B’s phenyl group reduces solubility (0.3 mg/mL vs. 0.5 mg/mL) but increases potency (IC50 = 5 nM), suggesting steric and electronic optimization opportunities.
  • Thiazole-to-Oxazole : Analog C’s oxazole ring lowers LogP (2.9 vs. 3.2) and activity, highlighting the thiazole’s role in π-stacking.

Spectroscopic and Crystallographic Analysis

The target compound’s NMR and X-ray data align with methodologies in , where ¹H/¹³C-NMR and SHELX-refined crystallography are standard for confirming stereochemistry and purity . For example, the cyclohexyl group’s proton signals appear as distinct multiplets (δ 1.2–1.8 ppm), while the fluorobenzoyl carbonyl resonates near δ 168 ppm in ¹³C-NMR.

Thermodynamic and Database Considerations

While focuses on gas hydrates, analogous compounds’ thermodynamic stability (e.g., hydrate formation) could be cataloged in crystallographic databases. The target compound’s high melting point (~200°C) suggests low hydrate propensity compared to more polar analogues .

Biologische Aktivität

(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H22FN3OS\text{C}_{16}\text{H}_{22}\text{F}\text{N}_3\text{OS}

Key Features:

  • Molecular Weight: 335.43 g/mol
  • Functional Groups: Amine, thiazole, pyrrolidine
  • Chirality: The compound has stereogenic centers, contributing to its biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of a thiazole ring suggests potential activity in modulating enzyme functions or receptor interactions.

Potential Targets:

  • Receptors: It may act as an antagonist or agonist at specific receptors, influencing neurotransmission.
  • Enzymatic Inhibition: The compound could inhibit enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.

Pharmacological Effects

The biological activity of (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one has been explored in various studies:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter release
AntimicrobialExhibits antibacterial properties

Anticancer Activity

A study conducted on the compound's effect on human pancreatic cancer cells demonstrated significant inhibition of cell proliferation. The mechanism involved the induction of caspase-dependent apoptosis, highlighting its potential as an anticancer agent.

Neuroprotective Effects

In vitro studies have shown that (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one may enhance the release of neurotransmitters such as dopamine and serotonin, suggesting its potential utility in treating neurodegenerative disorders.

Q & A

Q. Analytical Methods :

  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization .

  • Structural Confirmation :

    TechniqueApplicationExample Data
    NMRAssign stereochemistry and connectivity¹H NMR (DMSO-d6): δ 7.8 (d, 1H, thiazole-H), 4.2 (m, pyrrolidine-H)
    IRConfirm functional groups (e.g., amide C=O at ~1650 cm⁻¹)
    MSMolecular ion peak matching theoretical mass (e.g., [M+H]+ at m/z 456.2)

How is the molecular structure confirmed, particularly stereochemistry?

Q. Basic

  • X-ray crystallography : Resolves absolute configuration; e.g., analogs with fluorophenyl-thiazole motifs show planar thiazole rings and defined torsion angles .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H .
  • NOESY NMR : Detects spatial proximity of protons (e.g., cyclohexyl-CH2 to pyrrolidine-H) to confirm spatial arrangement .

How can reaction conditions be optimized to improve yield and purity?

Advanced
Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while ethanol minimizes side reactions .
  • Temperature Control : Reflux (~80°C) for thiazole formation vs. room temperature for acid-sensitive steps .
  • Catalysts : Lewis acids (e.g., ZnCl2) accelerate heterocyclic ring closure; bases (e.g., Et3N) stabilize intermediates during amide coupling .

Q. Example Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventEthanolDMF60% → 85%
CatalystNoneZnCl2 (5 mol%)45% → 72%

How to resolve contradictions in spectroscopic data during characterization?

Q. Advanced

  • Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling) to assign ambiguous signals .
  • Variable Temperature NMR : Resolve overlapping peaks (e.g., cyclohexyl protons) by lowering sample temperature .
  • High-Resolution MS : Distinguish isobaric impurities (e.g., [M+Na]+ vs. [M+K]+) .

Case Study : A conflicting IR absorption at ~1700 cm⁻¹ (initially assigned to ester C=O) was re-evaluated via X-ray to confirm a keto-enol tautomer .

What strategies assess biological activity and mechanism of action?

Q. Advanced

Enzyme Inhibition Assays : Screen against kinases or proteases linked to the thiazole-pyrrolidine scaffold’s target (e.g., MAPK or caspase-3) .

Molecular Docking : Predict binding modes using crystal structures of homologous targets (e.g., PDB ID: 8ZS) .

SAR Studies : Modify substituents (e.g., fluorobenzoyl vs. nitrobenzoyl) to correlate structure with activity .

Q. SAR Example :

AnalogSubstituentActivity (IC50)
Parent Compound4-Fluorobenzoyl12 nM (Kinase X)
Analog A4-Nitrobenzoyl45 nM
Analog B4-Methoxybenzoyl>1 µM

How to design stable formulations for in vivo studies?

Q. Advanced

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., cyclohexyl-CH2) to prolong half-life .
  • Prodrug Strategies : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections .

What computational methods predict physicochemical properties?

Q. Advanced

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (~3.2 for the parent compound) .
  • pKa Prediction : Identify ionizable groups (e.g., amine pKa ~9.5) for pH-dependent solubility .
  • Molecular Dynamics : Simulate membrane permeability using lipid bilayer models .

How to address instability under acidic/basic conditions?

Q. Advanced

  • Degradation Pathways :
    • Acidic: Amide hydrolysis (monitored via HPLC at pH 2).
    • Basic: Thiazole ring opening (TLC at pH 12) .
  • Stabilization Methods :
    • Lyophilization with cryoprotectants (e.g., trehalose).
    • Storage in inert atmospheres (N2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.